chemical structure and properties of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol
chemical structure and properties of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol
This technical guide provides a comprehensive analysis of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol , a critical β-hydroxysilane intermediate used primarily in the synthesis of fluorinated styrenes via the Peterson Olefination reaction.
Executive Summary
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol is an organosilicon intermediate formed during the nucleophilic addition of trimethylsilylmethylmetal reagents to 4-fluorobenzaldehyde. It serves as the "Peterson adduct"—a transient or isolable species that undergoes stereospecific elimination to yield 4-fluorostyrene.
For drug development professionals, this molecule represents a strategic checkpoint. Unlike the Wittig reaction, which produces phosphine oxide waste, the Peterson route via this intermediate offers a cleaner workup and tunable elimination conditions (acidic vs. basic) to control alkene geometry in substituted analogs.
| Property | Data |
| IUPAC Name | 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethan-1-ol |
| Molecular Formula | C₁₁H₁₇FOSi |
| Molecular Weight | 212.34 g/mol |
| Role | Synthetic Intermediate (Peterson Adduct) |
| Key Reactivity | Peterson Elimination (Deoxysilylation) |
Chemical Structure & Electronic Properties
The molecule features a lipophilic trimethylsilyl (TMS) group β-positioned to a hydroxyl group. This specific 1,2-relationship is the driver of its reactivity.
Structural Components[1][2][3][4][5][6][7][8][9][10]
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4-Fluorophenyl Ring: The fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the benzylic proton and the electrophilicity of the aromatic ring compared to the non-fluorinated analog.
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Ethanol Backbone: The central scaffold holds the hydroxyl group and the silyl group in proximity.
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Trimethylsilyl (TMS) Group: A bulky, electropositive group. The C–Si bond is highly polarized towards carbon, stabilizing β-carbocations (β-silicon effect) and facilitating elimination.
3D Conformational Analysis
The stability and reactivity depend on the dihedral angle between the C–Si and C–O bonds.
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Anti-Periplanar: Required for acidic (anti) elimination.[1]
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Syn-Periplanar: Required for basic (syn) elimination via a pentacoordinate silicate intermediate.
Synthesis & Production Protocol
Context: This compound is rarely sold as a shelf-stable reagent due to its propensity for elimination. It is synthesized in situ or isolated at low temperatures.[2]
Reaction Pathway
The standard synthesis involves the Grignard addition of (trimethylsilyl)methylmagnesium chloride to 4-fluorobenzaldehyde.
Figure 1: Synthesis pathway via Grignard addition.
Step-by-Step Protocol
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Reagent Preparation:
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Activate Magnesium turnings (1.1 eq) with iodine in anhydrous THF.
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Add (Chloromethyl)trimethylsilane dropwise to generate TMS-CH2-MgCl.
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Addition:
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Cool the Grignard solution to 0°C.
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Add 4-Fluorobenzaldehyde (1.0 eq) slowly to maintain temperature <5°C.
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Note: The magnesium alkoxide intermediate is stable because the O-Mg bond is strong. Elimination does not occur until workup or condition change.
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Workup (Crucial for Isolation):
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Quench with saturated aqueous NH₄Cl at 0°C. Do not use strong acid (HCl/H₂SO₄) if you wish to isolate the alcohol, as this triggers elimination.
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Extract with diethyl ether.
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Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
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Purification:
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Flash chromatography on silica gel (neutralized with 1% triethylamine) to prevent acid-catalyzed elimination on the column.
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Reactivity: The Peterson Elimination
The defining property of this molecule is its ability to convert to 4-fluorostyrene. The mechanism is strictly controlled by pH.
Mechanism A: Acidic Elimination (Anti)
Under acidic conditions (e.g., H₂SO₄, BF₃·OEt₂), the hydroxyl group is protonated, turning it into a good leaving group. The elimination proceeds via an E2-type anti-periplanar transition state.
Mechanism B: Basic Elimination (Syn)
Under basic conditions (e.g., KH, NaH), the hydroxyl is deprotonated to form an alkoxide. This attacks the silicon atom to form a transient 4-membered silacycle (1,2-oxasiletane), which collapses to the alkene and trimethylsilanol.
Figure 2: Divergent mechanistic pathways for Peterson Elimination.
Characterization Data (Expected)
Since the compound is often transient, reference data is critical for verification during isolation.
| Spectroscopy | Signal Description | Assignment |
| ¹H NMR (CDCl₃) | δ 0.0 ppm (s, 9H) | Trimethylsilyl (–Si(CH₃)₃) |
| δ 1.2–1.4 ppm (m, 2H) | Methylene (–CH₂–Si) | |
| δ 2.1 ppm (br s, 1H) | Hydroxyl (–OH) | |
| δ 4.8 ppm (dd, 1H) | Benzylic Methine (–CH(OH)–) | |
| δ 7.0–7.4 ppm (m, 4H) | Aromatic Protons (F-coupling observed) | |
| ¹³C NMR | δ -1.0 ppm | TMS Carbon |
| δ 26.5 ppm | Methylene Carbon | |
| δ 70.2 ppm | Benzylic Carbinol | |
| δ 160-164 ppm (d) | C–F Aromatic Carbon (J_CF coupling) | |
| IR | ~3400 cm⁻¹ | O–H Stretch (Broad) |
| ~1250 cm⁻¹ | C–Si Stretch | |
| ~1220 cm⁻¹ | C–F Stretch |
Applications in Drug Discovery
Synthesis of Metabolic Blockers
The 4-fluorophenyl motif is ubiquitous in medicinal chemistry (e.g., Ezetimibe, Atorvastatin) because the C–F bond resists metabolic oxidation by Cytochrome P450. This intermediate allows the rapid installation of a 4-fluorostyrene moiety, which can be further functionalized (e.g., via hydroboration or epoxidation) to create metabolically robust scaffolds.
Silicon Bioisosteres
While usually eliminated, the β-hydroxysilane motif itself is being explored as a stable bioisostere. If the elimination is suppressed (e.g., by modifying the silicon substituents to bulkier groups like tert-butyldiphenylsilyl), the C-Si-C-C-OH unit can mimic amino acid side chains, increasing lipophilicity without altering steric bulk significantly.
Safety & Handling
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Hazards:
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Flammability: Organosilicon compounds are generally flammable.
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Hydrolysis: The TMS group can cleave under strong acid/base, releasing volatile trimethylsilanol.
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Fluorine Toxicity: While the molecule itself is not highly toxic, fluorinated metabolic byproducts should be monitored.
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Storage: Store at -20°C under Argon. The compound is hygroscopic and acid-sensitive. Spontaneous elimination to the styrene may occur if stored in slightly acidic glassware.
References
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Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry. Link
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Ager, D. J. (1990). "The Peterson Reaction."[2][3] Organic Reactions.[4][5][6][7] Link
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Hudrlik, P. F., & Peterson, D. (1975). "Stereospecific Olefin Formation from β-Hydroxysilanes." Journal of the American Chemical Society.[6] Link
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BenchChem. (2025).[7] "Application Notes: Grignard Reaction with 4-Fluorobenzaldehyde." Link
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PubChem. "1-(4-Fluorophenyl)ethanol Compound Summary."[8] (Precursor Data). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Peterson olefination - Wikipedia [en.wikipedia.org]
- 3. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicreactions.org [organicreactions.org]
- 6. 2-(Trimethylsilyl)ethanol | 2916-68-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
